molecular formula C16H15F3N4O3 B10845787 8-[(3-Trifluoromethyl)benzyloxy]caffeine

8-[(3-Trifluoromethyl)benzyloxy]caffeine

Cat. No.: B10845787
M. Wt: 368.31 g/mol
InChI Key: MJKQEGLZEOPZNY-UHFFFAOYSA-N
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Description

8-[(3-Trifluoromethyl)benzyloxy]caffeine is a C8-modified caffeine derivative where a 3-(trifluoromethyl)benzyloxy group is introduced at the C8 position of the xanthine core. This modification enhances its pharmacological profile compared to unmodified caffeine, particularly in terms of receptor binding affinity, metabolic stability, and bioactivity .

Properties

Molecular Formula

C16H15F3N4O3

Molecular Weight

368.31 g/mol

IUPAC Name

1,3,7-trimethyl-8-[[3-(trifluoromethyl)phenyl]methoxy]purine-2,6-dione

InChI

InChI=1S/C16H15F3N4O3/c1-21-11-12(22(2)15(25)23(3)13(11)24)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3

InChI Key

MJKQEGLZEOPZNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC(=CC=C3)C(F)(F)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves several steps, typically starting with the modification of caffeine. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

8-[(3-Trifluoromethyl)benzyloxy]caffeine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the catabolism of dopamine in the brain. By inhibiting MAO-B, the compound helps conserve dopamine levels, providing symptomatic relief in conditions like Parkinson’s disease . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from metabolizing dopamine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

C8–O Derivatives

  • 8-Benzyloxycaffeine: Lacks the trifluoromethyl group, resulting in reduced lipophilicity and weaker binding to adenosine receptors. Demonstrates moderate antioxidant activity but lower metabolic stability .
  • 8-(3-Chlorobenzyloxy)caffeine : The chloro substituent enhances electron withdrawal but is less lipophilic than trifluoromethyl. Shows moderate topoisomerase II inhibition (IC₅₀ ~10 μM) but inferior to trifluoromethyl analogs in receptor antagonism .

C8–S and C8–N Derivatives

  • 8-Alkylmercaptocaffeine (C8–S): Sulfur-linked derivatives exhibit potent antioxidant activity (e.g., 8-(pyrrolidin-1-ylcarbonothioyl)sulfanylcaffeine, IC₅₀ = 2.1 μM for ROS scavenging) but shorter half-lives due to thiol oxidation .
  • 8-Piperazinylcaffeine (C8–N) : Piperazine substituents enhance solubility and anticancer activity (e.g., 8-(4-methylpiperazinyl)caffeine, IC₅₀ = 12 μM against MCF-7 cells) but reduce blood-brain barrier penetration .

Triazolylmethoxy Hybrid Conjugates

Compounds like 8-caffeinyl-triazolylmethoxy-22a incorporate a 1,2,3-triazole linker, enabling π-π stacking and hydrogen bonding. These hybrids show superior anticancer activity (IC₅₀ = 5–15 μM against HepG2 cells) but require multistep synthesis .

Key Findings

  • Anticancer Activity : The trifluoromethyl group enhances cytotoxicity by stabilizing interactions with hydrophobic enzyme pockets (e.g., xanthine oxidase and topoisomerase II) .
  • Adenosine Receptor Antagonism: The benzyloxy group improves A2A receptor binding (Ki = 0.8 μM) compared to 8-SPT (Ki = 48 μM), while the trifluoromethyl group reduces off-target CNS effects .
  • Metabolic Stability: Fluorination decreases CYP450-mediated metabolism, extending half-life (t₁/₂ = 4.2 hours vs. 2.1 hours for non-fluorinated analogs) .

SAR Trends

  • Electron-Withdrawing Groups : Trifluoromethyl > chloro > methoxy in enhancing receptor affinity and enzymatic inhibition .
  • Linker Flexibility : Rigid aromatic linkers (e.g., benzyloxy) favor target specificity, while flexible alkyl chains (e.g., triazolylmethoxy) improve solubility but reduce potency .

Comparative Data Table

Compound Substituent Biological Activity (IC₅₀ or Ki) Key Reference
8-[(3-Trifluoromethyl)benzyloxy]caffeine 3-CF₃-benzyloxy A2A receptor antagonism (Ki = 0.8 μM)
8-(Quinolin-8-yloxy)caffeine Quinolin-8-yloxy Topoisomerase II inhibition (IC₅₀ = 8.2 μM)
8-(5-Chloropyridin-3-yloxy)caffeine 5-Cl-pyridin-3-yloxy Antibacterial (MIC = 15.6 μg/mL)
8-Piperazinylcaffeine 4-Methylpiperazinyl Anticancer (IC₅₀ = 12 μM, MCF-7)
8-(Pyrrolidin-1-ylcarbonothioyl)caffeine Pyrrolidin-thiocarbonyl Antioxidant (IC₅₀ = 2.1 μM)

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